2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide
Description
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Properties
IUPAC Name |
2-(azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2S/c14-16(15)12(9-3-1-2-4-9)5-6-13(16)10-7-11-8-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKHXGYMBQQTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(S2(=O)=O)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses based on available research findings.
The compound has the following molecular structure:
- Molecular Formula : C10H14N2O2S
- CAS Number : 2097972-98-8
Research indicates that compounds similar to 2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide may exhibit biological activity through various mechanisms. These include:
- Inhibition of Enzymatic Activity : Compounds in the thiadiazolidine class have been shown to inhibit specific enzymes related to cancer progression and inflammation.
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of 2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide have been evaluated in various studies. The following table summarizes findings from relevant research:
Case Studies
Several case studies have highlighted the biological activity of thiadiazolidine derivatives:
- Antitumor Activity : In a study involving DU145 prostate carcinoma cells, the compound exhibited an IC50 value as low as 0.01 µM, indicating potent antitumor properties.
- Antimicrobial Effects : The compound's derivatives were assessed for their ability to inhibit bacterial growth. Results showed effectiveness against various strains of bacteria, which could be attributed to their structural properties that facilitate interaction with microbial targets .
- Mechanistic Insights : Investigations into the metabolic pathways of related compounds revealed that they undergo significant transformations that enhance their biological efficacy. For instance, dehydrogenation and hydroxylation reactions were noted to play a crucial role in their activity against cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
